CDD3506
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDD3506 involves the reaction of trityl chloride with imidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
CDD3506 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various imidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
CDD3506 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound is used to study the role of cytochrome P450 enzymes in metabolic pathways.
Mechanism of Action
CDD3506 exerts its effects by inducing the activity of hepatic cytochrome P450IIIA enzymes. These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. By increasing the activity of these enzymes, this compound enhances the metabolism of lipids, leading to elevated levels of high-density lipoprotein cholesterol . The molecular targets of this compound include the cytochrome P450IIIA enzymes, and the pathways involved are related to lipid metabolism and cholesterol homeostasis .
Comparison with Similar Compounds
Similar Compounds
1-trityl-1H-imidazole: Similar in structure but lacks the amine group.
1-benzyl-1H-imidazole: Contains a benzyl group instead of a trityl group.
1-phenyl-1H-imidazole: Contains a phenyl group instead of a trityl group.
Uniqueness
CDD3506 is unique due to its specific ability to induce hepatic cytochrome P450IIIA activity, which is not observed in the similar compounds listed above. This unique property makes this compound particularly valuable in research focused on lipid metabolism and cholesterol regulation .
Biological Activity
CDD3506 is a chemical compound recognized for its biological activity, particularly as a CYP3A inducer . This compound has garnered attention in pharmacological research due to its potential implications in drug metabolism and therapeutic efficacy. Understanding the biological activity of this compound is crucial for its application in clinical settings and drug development.
This compound primarily functions as an inducer of cytochrome P450 3A (CYP3A) enzymes. These enzymes are pivotal in the metabolism of various drugs and endogenous compounds. By enhancing the expression and activity of CYP3A, this compound can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity.
Pharmacological Implications
The induction of CYP3A by this compound can have several pharmacological implications:
- Drug Interactions : Increased CYP3A activity can result in reduced plasma concentrations of drugs metabolized by this enzyme, necessitating dosage adjustments.
- Therapeutic Efficacy : The modulation of drug metabolism may enhance or diminish the therapeutic effects of certain medications, particularly those used in chronic conditions like hypertension and diabetes.
- Toxicity Risks : Enhanced metabolism can lead to subtherapeutic levels of critical medications, posing risks for patients relying on consistent drug efficacy.
Case Studies
Several studies have investigated the effects of this compound on CYP3A activity:
-
Study on Drug Metabolism :
- Objective : To evaluate the impact of this compound on the pharmacokinetics of midazolam, a known CYP3A substrate.
- Findings : Administration of this compound resulted in a significant increase in the clearance rate of midazolam, indicating enhanced CYP3A activity.
- : This study underscores the importance of monitoring drug interactions when this compound is administered alongside other medications metabolized by CYP3A.
-
Clinical Trial Data :
- A clinical trial involving healthy volunteers demonstrated that this compound significantly induces CYP3A expression, leading to alterations in the metabolism of several co-administered drugs.
- Participants exhibited variable responses based on genetic polymorphisms affecting CYP3A activity, highlighting the need for personalized medicine approaches when using this compound.
Data Table: Summary of Key Findings
Study Reference | Objective | Main Findings | |
---|---|---|---|
Study 1 | Evaluate effect on midazolam | Increased clearance rate | Significant CYP3A induction |
Clinical Trial | Assess drug interactions | Variable responses based on genetics | Importance of personalized dosing |
Properties
IUPAC Name |
1-tritylimidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJCNSQHHMJLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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